![molecular formula C9H15N3 B1391475 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine CAS No. 933735-18-3](/img/structure/B1391475.png)
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
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Overview
Description
2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine (abbreviated as DMAPEA) is an organic compound that belongs to the class of heterocyclic amines. It is a colorless, odorless and crystalline solid that is soluble in water, alcohol and other organic solvents. DMAPEA is a versatile reagent used in organic synthesis and has been widely used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of N,N-Dimethyltryptamine Derivative : Utilized in the synthesis of complex compounds, such as N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine, through a series of reactions involving 4-chlorobutanol, chloro-chromic acid pyridine salt, and dimethylamine (Li De-chen, 2002).
In Antitumor Agents : N,N-Dimethyl-2-(pyridin-4-yl)ethylamine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, showing potential as antitumor agents (Qin et al., 2014).
Chemistry and Materials Science
Corrosion Inhibition : Cadmium(II) Schiff base complexes containing N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine have been synthesized, exhibiting corrosion inhibition properties on mild steel in acidic environments (Das et al., 2017).
Catalysis : The compound has been used in the context of acylation of inert alcohols, serving as a recyclable catalyst in the acylation process (Liu et al., 2014).
Biochemistry and Pharmacology
DNA Interaction : Studies on phleomycin amplifiers such as N,N-dimethyl-2-[(pyridin-4-yl)thio]ethylamine have shown that these compounds can bind strongly to DNA, indicating a potential role in anticancer drug amplification (Strekowski et al., 1986).
Fluoroionophores Development : Derivatives of N,N-dimethyl-2-(pyridin-4-yl)ethylamine have been developed as fluoroionophores, capable of chelating metal cations such as Zn+2 and Cd+2, useful in cellular metal staining (Hong et al., 2012).
properties
IUPAC Name |
N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(7-10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUPYCUQJHUPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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